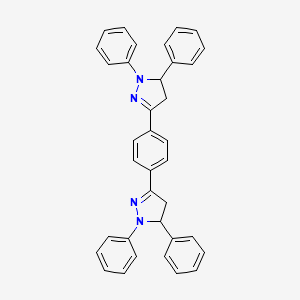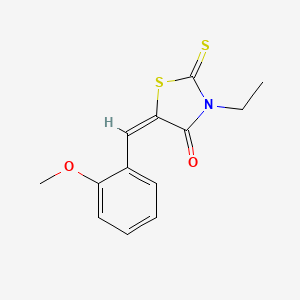
3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
Descripción general
Descripción
“3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” is a chemical compound with the molecular formula C36H30N4 . It is also known by other names such as 3,3’-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) and 1,5,1’,5’-tetraphenyl-4,5,4’,5’-tetrahydro-1H,1’H-3,3’-p-phenylene-bis-pyrazole .
Synthesis Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)”, has been developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” is based on structures generated from information available in ECHA’s databases . The structure of this compound was established by elemental analysis, IR, 1H NMR, 13C NMR and EI-MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” include its molecular formula (C36H30N4), molecular weight, and other properties . More detailed properties like melting point, boiling point, and density are not provided in the sources.Mecanismo De Acción
The mechanism of action of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and growth. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) induces apoptosis, cell cycle arrest, and autophagy in cancer cells. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. Furthermore, 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been shown to exhibit low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research and development of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole). One possible direction is the optimization of the synthesis method to improve the yield and purity of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole). Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) in vivo, which will provide valuable information on its bioavailability and efficacy. Furthermore, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole). Finally, the exploration of the structure-activity relationship of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) may lead to the development of more potent and selective analogs with improved therapeutic properties.
Conclusion:
In conclusion, 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The mechanism of action of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to exhibit low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. There are several potential future directions for the research and development of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole), including the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, development of novel formulations and delivery systems, and exploration of the structure-activity relationship.
Aplicaciones Científicas De Investigación
3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has shown antiviral activity against the hepatitis C virus by targeting the viral protein NS5B.
Propiedades
IUPAC Name |
5-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]-2,3-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4/c1-5-13-29(14-6-1)35-25-33(37-39(35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40(38-34)32-19-11-4-12-20-32/h1-24,35-36H,25-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFQTTYMSMMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314315 | |
| Record name | 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7267-75-6 | |
| Record name | NSC281979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N,6-trimethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3870169.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B3870172.png)
![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870180.png)
![4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3870200.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B3870213.png)
![N-[1-(anilinocarbonyl)-1,3-pentadien-1-yl]benzamide](/img/structure/B3870224.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3870225.png)


![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nicotinamide](/img/structure/B3870257.png)
![[1-(2,5-dimethoxyphenyl)ethyl]formamide](/img/structure/B3870267.png)